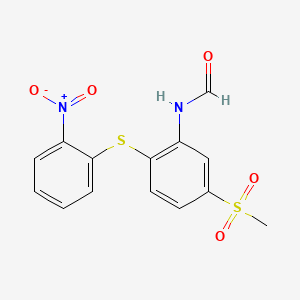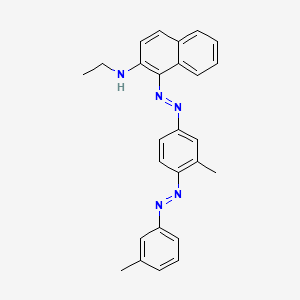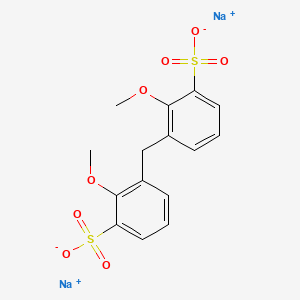
Disodium methylenebis(methoxybenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium methylenebis(methoxybenzenesulphonate) is a chemical compound with the molecular formula C15H14Na2O8S2. It is known for its unique structure, which includes two methoxybenzenesulphonate groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(methoxybenzenesulphonate) typically involves the reaction of methoxybenzenesulphonic acid with formaldehyde in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2C7H7O4S+CH2O→C15H14O8S2Na2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(methoxybenzenesulphonate) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
Disodium methylenebis(methoxybenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzenesulphonates .
科学研究应用
Disodium methylenebis(methoxybenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of disodium methylenebis(methoxybenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
Similar Compounds
Disodium 4,4’-methylenebis(benzenesulphonate): Similar structure but lacks methoxy groups.
Disodium 2,2’-methylenebis(benzenesulphonate): Another similar compound with different substitution patterns.
Uniqueness
Disodium methylenebis(methoxybenzenesulphonate) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
属性
CAS 编号 |
93857-04-6 |
|---|---|
分子式 |
C15H14Na2O8S2 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
disodium;2-methoxy-3-[(2-methoxy-3-sulfonatophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-22-14-10(5-3-7-12(14)24(16,17)18)9-11-6-4-8-13(15(11)23-2)25(19,20)21;;/h3-8H,9H2,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI 键 |
ZUOOTLGJABECBZ-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=CC=C1S(=O)(=O)[O-])CC2=C(C(=CC=C2)S(=O)(=O)[O-])OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


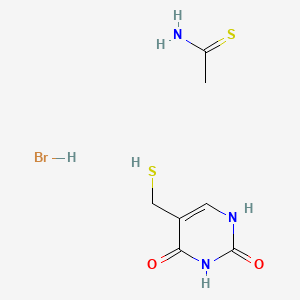


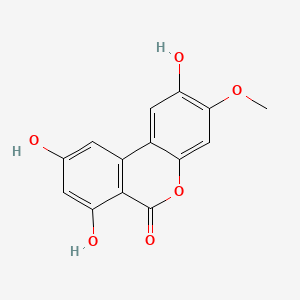
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

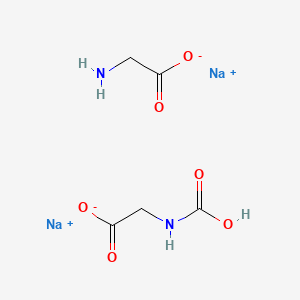
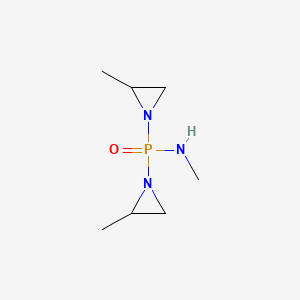

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
